molecular formula C17H12N2O3 B12696099 1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid CAS No. 4870-50-2

1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid

Cat. No.: B12696099
CAS No.: 4870-50-2
M. Wt: 292.29 g/mol
InChI Key: PDEMQBMBSZXGFU-UHFFFAOYSA-N
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Description

1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid is an organic compound known for its vibrant color and its use as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is particularly significant in the field of analytical chemistry due to its ability to form complexes with metal ions, making it useful as an indicator in various titration processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid typically involves the diazotization of aniline followed by coupling with 1-hydroxy-2-naphthoic acid. The reaction conditions generally include:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 1-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified through recrystallization or other suitable methods to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium dithionite or zinc in acidic conditions.

    Substitution Reactions: Typically involve reagents like halogens or nitrating agents under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding aromatic amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid has a wide range of applications in scientific research:

    Analytical Chemistry: Used as an indicator in complexometric titrations due to its ability to form stable complexes with metal ions.

    Biological Studies: Employed in staining techniques for microscopy.

    Industrial Applications: Utilized as a dye in textile and leather industries.

    Environmental Chemistry: Used in the detection and quantification of metal ions in environmental samples.

Mechanism of Action

The mechanism by which 1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid exerts its effects primarily involves its ability to form complexes with metal ions. The azo group (N=N) and the hydroxyl group (-OH) on the naphthalene ring act as coordination sites for metal ions, leading to the formation of colored complexes. These complexes are often used as indicators in titrations, where the color change signifies the endpoint of the reaction.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-2-naphthoic acid: Similar in structure but lacks the azo group.

    4-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group and an aldehyde group on the naphthalene ring.

    Phenyl 1-hydroxy-4-phenylazo-2-naphthoate: A derivative with a phenyl ester group.

Uniqueness

1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid is unique due to its azo group, which imparts distinct color properties and its ability to form stable complexes with metal ions. This makes it particularly useful in analytical applications where colorimetric detection is required.

Properties

CAS No.

4870-50-2

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

1-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C17H12N2O3/c20-16-13-9-5-4-8-12(13)15(10-14(16)17(21)22)19-18-11-6-2-1-3-7-11/h1-10,20H,(H,21,22)

InChI Key

PDEMQBMBSZXGFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)O

Origin of Product

United States

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